(2-Cyano-benzylamino)-acetic acid
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Overview
Description
(2-Cyano-benzylamino)-acetic acid is an organic compound that features a cyano group (-CN) attached to a benzylamino group, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyano-benzylamino)-acetic acid typically involves the reaction of 2-cyanobenzylamine with chloroacetic acid under basic conditions. The reaction proceeds as follows:
Starting Materials: 2-cyanobenzylamine and chloroacetic acid.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an aqueous or organic solvent.
Procedure: The 2-cyanobenzylamine is dissolved in the solvent, and chloroacetic acid is added slowly with stirring. The mixture is heated to reflux for several hours to ensure complete reaction.
Isolation: The product is isolated by acidification of the reaction mixture, followed by extraction with an organic solvent and purification by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.
Chemical Reactions Analysis
Types of Reactions
(2-Cyano-benzylamino)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or nitriles.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or nitriles.
Reduction: Primary or secondary amines.
Substitution: Various substituted benzylamino derivatives.
Scientific Research Applications
(2-Cyano-benzylamino)-acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Cyano-benzylamino)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, while the benzylamino group can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Cyanobenzyl bromide: Similar structure but with a bromine atom instead of an amino group.
2-Cyanobenzyl chloride: Similar structure but with a chlorine atom instead of an amino group.
2-Cyanobenzyl alcohol: Similar structure but with a hydroxyl group instead of an amino group.
Uniqueness
(2-Cyano-benzylamino)-acetic acid is unique due to the presence of both a cyano group and an amino group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in synthetic chemistry and pharmaceutical research.
Properties
IUPAC Name |
2-[(2-cyanophenyl)methylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c11-5-8-3-1-2-4-9(8)6-12-7-10(13)14/h1-4,12H,6-7H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMQYMKMIPZSNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCC(=O)O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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